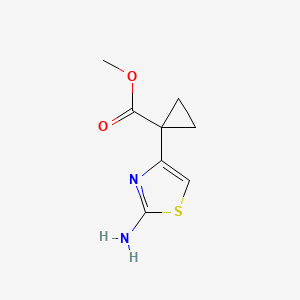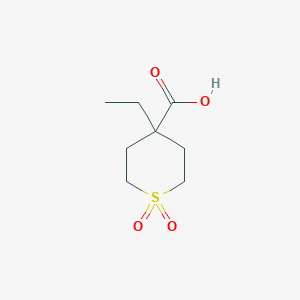![molecular formula C19H16N2S B2903156 1-[(2-methylphenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole CAS No. 615281-43-1](/img/structure/B2903156.png)
1-[(2-methylphenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene nucleus containing compounds show various activities . They are used in the treatment of various diseases and have shown potential as anti-inflammatory agents and serotonin antagonists .
Synthesis Analysis
While specific synthesis information for “1-[(2-methylphenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole” is not available, similar compounds such as Methiopropamine have been synthesized through a four-step process . This process begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane which is reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane which is finally reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .Aplicaciones Científicas De Investigación
Organic Semiconductors
Thiophene derivatives: are pivotal in the development of organic semiconductors . The sulfur-containing thiophene ring is known for its electronic properties, which are essential for the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The specific compound , with its benzodiazole core, could potentially enhance the electronic properties of semiconductor materials, leading to improved efficiency and stability in electronic devices.
Anticancer Agents
Compounds with a thiophene backbone have been explored for their anticancer properties . The benzimidazole moiety is a common feature in many pharmacologically active molecules, including anticancer agents. The combination of thiophene and benzimidazole in this compound suggests potential utility in designing new anticancer drugs that could target specific pathways or mechanisms within cancer cells.
Anti-inflammatory Drugs
Thiophene derivatives: are also recognized for their anti-inflammatory effects . The compound’s structure could be utilized in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). These drugs could offer alternative therapeutic options for treating conditions like arthritis, where inflammation is a primary concern.
Antimicrobial Activity
The antimicrobial potential of thiophene is well-documented, with several derivatives showing activity against a range of pathogens . The benzimidazole ring, often found in nucleic acid analogs, can interact with microbial DNA, suggesting that this compound could serve as a lead structure for developing new antimicrobial agents.
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives are used as corrosion inhibitors . The compound’s ability to form stable films on metal surfaces can protect against corrosion, which is crucial for extending the life of metal components in various industrial applications.
Anesthetic Agents
Benzimidazole derivatives have been used as local anesthetics, particularly in dental applications . The compound’s structural similarity to known anesthetic agents suggests it could be synthesized into new formulations that provide effective pain relief with potentially fewer side effects.
Organic Synthesis
The compound’s structure is amenable to various chemical reactions, making it a valuable intermediate in organic synthesis . It can be used to create complex molecules for research and development in pharmaceuticals, agrochemicals, and other chemical industries.
Material Science
Thiophene’s role in material science, particularly in the creation of advanced polymers , is significant . The compound could contribute to the design of new materials with desirable properties such as flexibility, durability, and conductivity.
Propiedades
IUPAC Name |
1-[(2-methylphenyl)methyl]-2-thiophen-2-ylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2S/c1-14-7-2-3-8-15(14)13-21-17-10-5-4-9-16(17)20-19(21)18-11-6-12-22-18/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANUBSLSPWNNIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-methylphenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

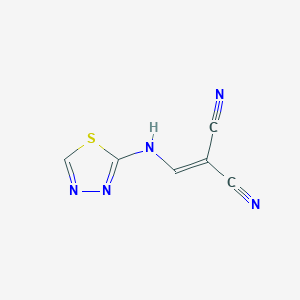
![2-Oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2903076.png)
![2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B2903078.png)
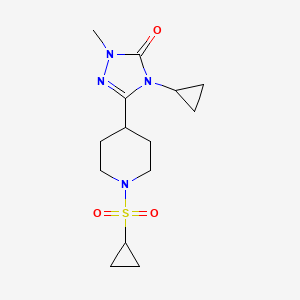
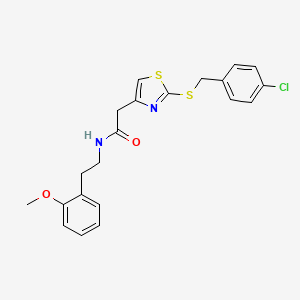
![N1-(2-methoxyethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2903083.png)
![ethyl 2-[[2-[(2S)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]oxyacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2903084.png)

![N-[2-(benzotriazol-1-yl)-1-(4-chlorophenyl)but-3-enyl]aniline](/img/structure/B2903087.png)

